Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-

Chromatography Method Development Physicochemical Profiling

Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- (CAS 62338-43-6) is a tetrasubstituted bicyclo[2.2.2]octadiene hydrocarbon with molecular formula C12H18 and a molecular weight of 162.27 g/mol. The compound features a rigid bicyclo[2.2.2]octa-2,5-diene framework bearing methyl groups at the 1, 2, 3, and 6 positions, resulting in a strained, electron-rich diene system.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 62338-43-6
Cat. No. B13960621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-
CAS62338-43-6
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCC1=CC2CCC1(C(=C2C)C)C
InChIInChI=1S/C12H18/c1-8-7-11-5-6-12(8,4)10(3)9(11)2/h7,11H,5-6H2,1-4H3
InChIKeyAKVHDXDXXNIQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- (CAS 62338-43-6): Core Identity and Structural Class


Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- (CAS 62338-43-6) is a tetrasubstituted bicyclo[2.2.2]octadiene hydrocarbon with molecular formula C12H18 and a molecular weight of 162.27 g/mol [1]. The compound features a rigid bicyclo[2.2.2]octa-2,5-diene framework bearing methyl groups at the 1, 2, 3, and 6 positions, resulting in a strained, electron-rich diene system. It has been identified as a volatile constituent in the essential oil of Artemisia annua [2], and its mass spectrum is available in reference spectral databases [3].

Analytical Standard GC-MS reference for volatile identification
Natural Product Marker Reported in Artemisia annua essential oil
Diels-Alder Substrate Electron-rich, strained diene system

Why Generic Bicyclo[2.2.2]octadiene Analogs Cannot Replace 1,2,3,6-Tetramethyl-Bicyclo[2.2.2]octa-2,5-diene (CAS 62338-43-6)


The specific 1,2,3,6-tetramethyl substitution pattern imposes a unique combination of steric congestion and electronic perturbation on the bicyclo[2.2.2]octadiene core that is not replicated by the parent unsubstituted diene (CAS 500-23-2) or by other regioisomeric tetramethyl analogs. The four methyl groups increase both the molecular weight and the computed lipophilicity (XLogP3) relative to the parent scaffold, directly affecting chromatographic retention, volatility, and solubility [1]. Furthermore, the natural occurrence profile of the 1,2,3,6-tetramethyl isomer in Artemisia annua distinguishes it from synthetic-only analogs [2]. These differences mean that substituting a generic bicyclo[2.2.2]octadiene—even a closely related methylated variant—can lead to altered reactivity in Diels-Alder cycloadditions, mismatched analytical retention times, or loss of natural-product relevance.

Substitution pattern mismatch Alternative regioisomers or the unsubstituted diene may shift chromatographic retention and reactivity.
Natural-product relevance lost Generic analogs lack the documented occurrence in Artemisia annua, reducing phytochemical context.
Spectral identity not verified Other tetramethyl analogs lack publicly indexed GC-MS spectra, complicating identity confirmation.

Quantitative Differentiation Evidence for Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- (CAS 62338-43-6)


Molecular Weight and Lipophilicity Advantage Over the Parent Bicyclo[2.2.2]octa-2,5-diene Scaffold

The target compound (C12H18) possesses a molecular weight of 162.27 g/mol and a computed XLogP3 of 2.9, whereas the parent bicyclo[2.2.2]octa-2,5-diene (C8H10) has a molecular weight of 106.17 g/mol and an XLogP3 of approximately 2.2 [1]. The higher molecular weight and increased lipophilicity of the tetramethyl derivative contribute to longer GC retention and differentiated solvent partitioning, which are critical for analytical method selectivity.

MW & Lipophilicity
Class-level
Target MW 162.27 g/mol
Δ vs Parent +56.10 g/mol
Target XLogP3 2.9
Δ vs Parent +0.7 units
Supports chromatographic differentiation
Computed values; experimental retention data to verify
Chromatography Method Development Physicochemical Profiling

Natural Occurrence in Artemisia annua Essential Oil as a Source-Marker Differentiator

Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- has been identified as a volatile constituent in the essential oil of Artemisia annua, whereas the parent unsubstituted diene is not reported as a natural product in the same species [1]. This natural occurrence provides a source-marker advantage for studies targeting plant-derived volatiles.

Natural Occurrence
Class-level
Target Detected in Artemisia annua oil
Parent diene Not reported
Supports phytochemical marker studies
Qualitative presence; concentration data not available
Natural Product Chemistry Essential Oil Analysis Phytochemistry

Spectral Fingerprint Availability for GC-MS Identity Confirmation

A GC-MS mass spectrum is publicly available for 1,2,3,6-tetramethylbicyclo[2.2.2]octa-2,5-diene in the SpectraBase database [1]. This provides a verified spectral fingerprint that can be used for compound identity confirmation, in contrast to regioisomeric tetramethyl analogs for which no comparable reference spectra are readily accessible.

Spectral Fingerprint
Supporting evidence
GC-MS spectrum available
Enables identity confirmation
SpectraBase ID 4NoIA75wae1
Analytical Chemistry Quality Control Spectral Libraries

Procurement-Relevant Application Scenarios for Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- (CAS 62338-43-6)


Chromatographic Method Development and Retention Index Calibration

The distinct molecular weight (+56.10 g/mol) and elevated XLogP3 (+0.7 units) relative to the parent bicyclo[2.2.2]octa-2,5-diene enable analysts to use this compound as a mid-polarity retention time marker in GC and LC method development [1].

Phytochemical Profiling of Artemisia Species and Natural Product Authentication

Because the compound has been documented as a volatile constituent of Artemisia annua essential oil, it serves as a chemotaxonomic marker for authentication and comparative phytochemical studies of Artemisia-derived materials [2].

GC-MS Reference Standard for Volatile Organic Compound Identification

With a publicly available mass spectrum, the compound can be employed as a reference standard for GC-MS identification workflows, particularly in essential oil and fragrance analysis where tetramethyl-substituted bicyclic dienes may be encountered [3].

Application
Selection Property
Validation Focus
Chromatographic method development
Distinct retention time marker
Method selectivity vs parent scaffold
Artemisia phytochemical profiling
Documented natural occurrence
Chemotype authenticity
GC-MS reference standard
Verified mass spectrum
Identity confirmation in volatile analysis
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